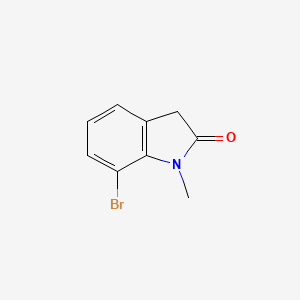

7-Bromo-1-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTCWHCJVADLDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1 Methylindolin 2 One and Analogous Derivatives

General Synthetic Strategies for the Indolin-2-one Core

The construction of the indolin-2-one ring system is a well-established area of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently. These strategies often involve cyclization reactions or modern metal-catalyzed approaches.

Cyclization reactions represent a foundational approach to the synthesis of the indolin-2-one core. A common strategy involves the intramolecular cyclization of substituted anilines. For instance, the acid-catalyzed intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides provides a direct route to indolin-2-ones. researchgate.net Another approach begins with 2-(carboxymethyl)benzoic acid, which can be converted to its isomeric half esters. Subsequent transformation of the acid functionalities to acyl azides, followed by a Curtius rearrangement, yields isocyanates that can undergo intramolecular cyclization to form the indolin-2-one ring. researchgate.netresearchgate.net

Intramolecular radical cyclization also serves as a potent method. For example, o-iodophenylacrylamides can be cyclized to afford indolin-2-ones using a photocatalyst under visible light. researchgate.net Furthermore, the direct photolysis of N-(2-bromoaryl)alkanamides under transition-metal-free conditions offers another pathway to these heterocyclic systems. researchgate.net

| Starting Material | Key Reaction Type | Product | Reference |

| 3-Chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides | Acid-catalyzed Intramolecular Friedel-Crafts Alkylation | Indolin-2-one | researchgate.net |

| 2-(Carboxymethyl)benzoic acid | Curtius Rearrangement and Intramolecular Cyclization | Indolin-2-one | researchgate.netresearchgate.net |

| o-Iodophenylacrylamides | Visible-light-induced Radical Cyclization | Indolin-2-one | researchgate.net |

| N-(2-Bromoaryl)alkanamides | Transition-metal-free Photolysis | Indolin-2-one | researchgate.net |

Transition-metal catalysis has emerged as a powerful tool for the synthesis of indolin-2-ones, offering high efficiency and selectivity. acs.org Palladium-catalyzed reactions, in particular, have been extensively studied. One such method is the carbonylative annulation of 2-(1-alkynyl)benzenamines, which, in the presence of a palladium catalyst and a copper co-catalyst, yields 3-(halomethylene)indolin-2-ones. acs.org Copper-catalyzed methods are also prevalent, such as the bis-arylation of N-alkyl-N-phenylacrylamides with diaryliodonium triflates. researchgate.net

Iron-catalyzed reactions provide an environmentally benign alternative. For example, the direct oxidative alkylation and hydroxylation of indolin-2-ones can be achieved using a simple iron salt. researchgate.net Additionally, a ferrous salt-promoted oxidative condensation of indoles with acetone (B3395972) has been developed to synthesize 3-alkylideneindolin-2-ones. bohrium.com

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| PdX2/CuX2 | 2-(1-Alkynyl)benzenamines, CO | Carbonylative Annulation | 3-(Halomethylene)indolin-2-one | acs.org |

| Copper Catalyst | N-Alkyl-N-phenylacrylamides, Diaryliodonium Triflates | Bis-arylation | Indolin-2-one derivative | researchgate.net |

| Iron Salt | Indolin-2-ones, Alkyl-substituted N-heteroarenes | Oxidative Alkylation/Hydroxylation | C3-alkylated 3-hydroxyindolin-2-one | researchgate.net |

| Fe(II) Salt/H2O2 | Indoles, Acetone | Oxidative Condensation | 3-Alkylideneindolin-2-one | bohrium.com |

Specific Approaches for Introducing Bromine at Position 7

The introduction of a bromine atom at the 7-position of the indolin-2-one ring requires regioselective control. This can be accomplished either by direct bromination of a pre-formed indolin-2-one or by utilizing a starting material that already contains the bromine atom in the desired position.

The direct bromination of an indolin-2-one precursor is a straightforward method for introducing bromine. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. The reaction of an N-protected oxindole (B195798) with NBS at low temperatures can lead to the formation of the corresponding 3-bromoindolin-2-one. semanticscholar.org The regioselectivity of the bromination is influenced by the substituents already present on the aromatic ring.

An alternative and often more controlled approach involves starting with a commercially available or synthetically prepared brominated aniline (B41778). For example, 4-bromo-2-nitroaniline (B116644) can be used as a starting material in a multi-step synthesis to produce 7-bromo-substituted quinoxalines, which share a common aniline precursor with indolin-2-ones. google.com Similarly, the synthesis of 7-bromo-1-indanone (B39921), a related compound, starts from 7-bromoindan-1-ol, highlighting the utility of pre-brominated precursors. This strategy ensures the bromine atom is correctly positioned from the outset, avoiding potential issues with regioselectivity during the synthesis. A published synthesis of (Z)-7-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one also implies the use of a pre-brominated starting material. mdpi.com

N-Methylation Strategies for the Indolin-2-one Nitrogen Atom

The final step in the synthesis of 7-Bromo-1-methylindolin-2-one is the methylation of the nitrogen atom of the indolin-2-one ring. This transformation can be achieved using various methylating agents and reaction conditions.

A common method for N-methylation involves the use of dimethyl carbonate in the presence of a base such as potassium carbonate. google.comgoogle.com This reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comgoogle.com The use of dimethyl carbonate is considered a green and non-toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. google.com Another approach utilizes magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indoles with dimethyl carbonate under microwave conditions. researchgate.net

In some synthetic routes, the N-methyl group is introduced at an earlier stage. For instance, a procedure for the synthesis of 1-methylindoline-2,3-dione starts with 1-methylindolin-2-one, indicating that N-methylation can precede other functional group transformations. rsc.org

Derivatization of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key reactive sites include the bromine atom on the aromatic ring and the carbonyl group at the C-2 position.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 7-position of the indolinone ring is susceptible to nucleophilic substitution, providing a straightforward method for introducing various functional groups. ibchem.com In these reactions, a nucleophile, a chemical species rich in electrons, displaces the bromide ion, which acts as a leaving group. ibchem.com This general transformation can be represented as:

R-Br + Nu⁻ → R-Nu + Br⁻

Where R represents the 1-methylindolin-2-one core and Nu⁻ is the incoming nucleophile. ibchem.com

Common nucleophiles used in these reactions include hydroxides, cyanides, and amines. ibchem.com For instance, reaction with sodium hydroxide (B78521) can introduce a hydroxyl group, while reaction with potassium cyanide can be used to extend the carbon chain by one atom, forming a nitrile derivative. ibchem.com The resulting nitriles can be further reduced to amines. ibchem.com The reactivity in nucleophilic substitution can be influenced by the nature of the substrate (primary, secondary, or tertiary), the strength of the nucleophile, the leaving group's ability, and the solvent used. rammohancollege.ac.in In some cases, intramolecular nucleophilic substitution can occur, where the nucleophile and the leaving group are part of the same molecule, leading to the formation of cyclic products. libretexts.org

Condensation Reactions Involving Carbonyl Groups

The carbonyl group at the C-2 position of the this compound scaffold is a key site for condensation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of the indolin-2-one with aldehydes. For instance, (Z)-4-bromo-3-(4-isopropylbenzylidene)-1-methylindolin-2-one can be synthesized by refluxing 4-bromo-1-methylindolin-2-one (B1287810) with 4-isopropylbenzaldehyde (B89865) in ethanol (B145695) with pyridine (B92270) as a catalyst. jocpr.com This reaction is not limited to the 4-bromo isomer and can be applied to other bromo-substituted indolinones.

Another important reaction is the aldol (B89426) condensation. In a base-catalyzed reaction, the methylene (B1212753) group adjacent to the carbonyl in indolin-2-ones can be deprotonated to form an enolate anion. rsc.org This enolate can then react with an aldehyde, such as 2-bromophenylglyoxal, to form an intermediate which can undergo further reactions like Michael addition to yield more complex structures. rsc.org

These condensation reactions are fundamental in building molecular complexity from the relatively simple indolinone core.

Strategies for Synthesizing Hybrid and Conjugate Structures (e.g., Hydrazonoindolin-2-ones, Bisindoles, Triazole Hybrids)

The versatile reactivity of the this compound scaffold allows for the synthesis of various hybrid and conjugate molecules with potential biological activities.

Hydrazonoindolin-2-ones: These derivatives can be synthesized by reacting the corresponding isatin (B1672199) (indoline-2,3-dione) with hydrazine (B178648) derivatives. For example, 3-hydrazono-1-methylindolin-2-one can be prepared from the appropriate isatin. ambeed.comlookchem.com These hydrazonoindolin-2-ones can then be used as precursors for more complex heterocyclic systems. For instance, they can be reacted with other compounds to form triazolothiadiazine hybrids. acs.org

Bisindoles: Bisindole alkaloids, which contain two indole (B1671886) units, often exhibit enhanced biological activity compared to their monomeric counterparts. nih.gov The synthesis of bisindoles can be challenging but offers a pathway to potent compounds. nih.gov One approach involves the Friedel-Crafts monoalkylation of indoles with derivatives of this compound. rsc.org Another method for creating bis(indolyl)methanes is through the condensation of an indole with an aldehyde, a reaction that can be catalyzed by various agents. mdpi.com

Triazole Hybrids: The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating 1,2,3-triazole hybrids. mdpi.comnih.gov This strategy involves preparing an azide (B81097) derivative of the isatin and an alkyne synthon, which are then coupled to form the triazole ring. mdpi.comnih.gov This method allows for the regioselective synthesis of 1,4-disubstituted triazoles in high yields. mdpi.comnih.gov These hybrid molecules combine the structural features of both the isatin and triazole moieties. mdpi.comnih.gov

Table 1: Examples of Synthesized Hybrid and Conjugate Structures

| Hybrid/Conjugate Type | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Hydrazonoindolin-2-ones | Condensation | Isatin, Hydrazine | ambeed.com |

| Bisindoles | Friedel-Crafts Alkylation | Indole, Bromo-indolinone derivative | rsc.org |

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with a specific three-dimensional arrangement is crucial in drug discovery, as different enantiomers can have vastly different biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

For derivatives of this compound, a key strategy involves the asymmetric addition of nucleophiles to the C-3 carbonyl group of the corresponding isatin (7-bromo-1-methylindoline-2,3-dione). This creates a chiral center at the C-3 position.

One notable method is the enantioselective alkynylation of isatins. This can be achieved using terminal alkynes in the presence of dimethylzinc (B1204448) and a chiral catalyst, such as a chiral perhydro-1,3-benzoxazine. rsc.org This approach has been shown to produce chiral 3-hydroxy-3-alkynyl-2-oxindoles with moderate to excellent enantioselectivity. rsc.org Other catalytic systems, such as those based on zinc/bis(sulfonamide)-diamine complexes, have also been developed for this transformation. researchgate.net

Another approach is the zinc-catalyzed enantioselective [3 + 3] annulation of indoline-2-thiones with isatylidene malononitriles, which can produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with high enantioselectivity. mdpi.com Chiral phosphoric acids have also been employed as catalysts in the enantioselective condensation of cyclic ketones and hydroxylamines to create inherently chiral seven-membered rings. nih.gov

Table 2: Catalytic Systems for Enantioselective Synthesis

| Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Alkynylation of Isatins | Me₂Zn / Chiral perhydro-1,3-benzoxazine | Chiral 3-hydroxy-3-alkynyl-2-oxindoles | rsc.org |

| Alkynylation of Isatins | Zn(OCOCF₃)₂ / Chiral bis(sulfonamide)-diamine | Chiral 3-hydroxy-3-alkynyl-2-oxindoles | researchgate.net |

| [3 + 3] Annulation | Dinuclear zinc-ProPhenol complex | Chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole]s | mdpi.com |

Advanced Purification Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and final products is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. A common and effective technique for the purification of this compound derivatives is column chromatography. rsc.org

Column chromatography on silica (B1680970) gel is frequently employed. rsc.org The choice of eluent system is crucial for achieving good separation. A mixture of petroleum ether and ethyl acetate (B1210297) is often used, with the ratio adjusted to optimize the separation of the desired compound. jocpr.comrsc.org For example, a ratio of 8:1 (petroleum ether:ethyl acetate) has been used to purify azido (B1232118) oxindoles. rsc.org In the synthesis of (Z)-4-bromo-3-benzylidene-1,3-dihydro-indol-2-one derivatives, a 15:1 ratio of petroleum ether to ethyl acetate was used. jocpr.com

After column chromatography, the collected fractions containing the pure compound are typically combined and the solvent is removed under reduced pressure to yield the purified product. rsc.org The purity of the final compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov

In some cases, a simple filtration through a pad of silica gel can be sufficient to remove certain impurities, as was done in the synthesis of 7-bromo-1-indanone where pyridinium (B92312) chlorochromate was removed by passing the reaction mixture through a silica gel pad.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 1 Methylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Although specific ¹H and ¹³C NMR data for 7-Bromo-1-methylindolin-2-one were not found in the available literature, a detailed prediction of the expected chemical shifts and coupling patterns can be made based on the analysis of structurally similar compounds.

For comparison, the ¹H NMR spectrum of the related compound 7-Bromo-3-methyl-1H-indole in CDCl₃ shows signals for the aromatic protons in the range of δ 7.00-8.10 ppm, with a characteristic singlet for the NH proton around δ 8.06 ppm and a singlet for the methyl group protons around δ 2.35 ppm. In another analog, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile , the methyl group protons appear as a singlet at δ 4.02 ppm in DMSO-d₆, and the aromatic protons resonate between δ 7.23 and 7.70 ppm bldpharm.com.

Based on these examples and general principles of NMR spectroscopy, the expected ¹H and ¹³C NMR spectral data for this compound are presented below.

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.20 | s | 3H | N-CH₃ |

| ~ 3.60 | s | 2H | -CH₂- |

| ~ 6.90 - 7.50 | m | 3H | Aromatic CH |

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 28 | N-CH₃ |

| ~ 36 | -CH₂- |

| ~ 105 | Quaternary C-Br |

| ~ 110 - 145 | Aromatic CH and Quaternary C |

| ~ 175 | C=O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be the strong absorption band of the amide carbonyl group (C=O) stretching vibration, which typically appears in the region of 1680-1630 cm⁻¹. The C-N stretching vibration of the lactam ring is expected to be observed around 1350-1200 cm⁻¹. The aromatic C-H stretching vibrations should appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 800 cm⁻¹.

For a comparative reference, the IR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile shows aromatic C=C stretching at 1556 cm⁻¹ and various bands in the fingerprint region corresponding to the substituted indole (B1671886) core bldpharm.com.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~ 1680 | Strong | Amide C=O Stretch |

| ~ 1600, 1470 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1350 | Medium | C-N Stretch |

| Below 800 | Medium-Strong | C-Br Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing its exact mass. The molecular formula of this compound is C₉H₈BrNO kara5.live.

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two major peaks in the mass spectrum separated by two mass units (M and M+2).

While no specific experimental HRMS data for this compound has been found, the expected data is presented below.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₈⁷⁹BrNO + H]⁺ | 225.9862 |

| [C₉H₈⁸¹BrNO + H]⁺ | 227.9842 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available in the searched literature, valuable insights can be gained from the crystallographic data of closely related compounds.

Detailed Conformational Analysis and Molecular Geometry of the Indolin-2-one Ring System

The indolin-2-one ring system is expected to be nearly planar. The crystal structure of the related compound 5-bromo-1-methylindolin-2-one reveals that the molecule adopts an almost planar conformation, with a very small interplanar angle of 1.38(1)° between the benzene (B151609) and the five-membered rings. This planarity is indicative of π-delocalization within the N-C=O group of the five-membered ring. Similar planarity is anticipated for the 7-bromo isomer.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds and π-π stacking are likely to govern the crystal packing. The crystal structure of 5-bromo-1-methylindolin-2-one shows weak C-H···O interactions that contribute to the stability of the crystal lattice.

Furthermore, halogen bonding, an interaction involving the electrophilic region of the bromine atom, could also play a role in the crystal packing. The bromine atom at the 7-position is sterically accessible and could participate in such interactions. The crystal structure of 7-bromo-1H-indole-2,3-dione demonstrates intermolecular Br···O close contacts of 3.085(2) Å, which link the molecules into infinite chains. It is plausible that similar halogen bonding interactions could be observed in the crystal structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group.

The benzene ring fused to the pyrrolidinone ring constitutes a chromophore that will exhibit characteristic absorption maxima. The bromine atom and the methyl group are auxochromes that can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity.

While specific UV-Vis data for this compound is not available, studies on similar indolin-2-one derivatives suggest that the main absorption bands would likely appear in the range of 250-350 nm.

Computational and Theoretical Investigations of 7 Bromo 1 Methylindolin 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Geometrical Parameters, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are instrumental in determining the optimized molecular geometry, electronic properties, and reactivity of 7-Bromo-1-methylindolin-2-one and its derivatives.

Researchers utilize DFT, often with the B3LYP functional and various basis sets like 6-311G(d) and 6-311+G(d), to optimize the molecular structures of these compounds in both the gaseous phase and in solution. scirp.orgresearchgate.net This process is crucial as molecular parameters are dependent on the molecular geometry. orientjchem.org The optimized structural parameters, including bond lengths and angles, are then compared with experimental data, often from X-ray diffraction, to validate the computational model. orientjchem.orgresearchgate.net For instance, studies on related heterocyclic compounds have shown good agreement between DFT-calculated and experimentally determined geometrical parameters. researchgate.net

Beyond geometry, DFT is used to calculate key electronic properties that dictate the reactivity of the molecule. lupinepublishers.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.org A smaller energy gap suggests higher reactivity. scirp.org For example, in studies of similar compounds, the introduction of substituents like bromine has been shown to decrease the energy gap, indicating increased reactivity. scirp.org

Furthermore, the Molecular Electrostatic Potential (MEP) is calculated to identify the electrophilic and nucleophilic sites within the molecule, providing insights into its interaction with other molecules. lupinepublishers.com The MEP helps in understanding the regions of a molecule that are rich or poor in electrons, which is crucial for predicting how the molecule will interact with biological targets.

Table 1: Example of DFT-Calculated Parameters for an Indolin-2-one Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Molecular Orbital Theory and Analysis of Electronic Delocalization within the Indolin-2-one System

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. libretexts.orgnumberanalytics.com It is particularly useful for analyzing electronic delocalization, a phenomenon where electrons are spread over multiple atoms, which can significantly stabilize a molecule. numberanalytics.comutdallas.edu

In the context of this compound, MO theory helps to understand the electronic structure of the indolin-2-one core. The theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The analysis of these orbitals, especially the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide valuable insights into the conformational flexibility of this compound and its dynamic interactions with biological macromolecules, such as proteins. nih.govuzh.ch

MD simulations can generate different conformations of the molecule, which is crucial for understanding how it might bind to a flexible protein target. mdpi.com The binding of a ligand to a protein is often a dynamic process involving conformational changes in both the ligand and the protein. uzh.ch By simulating these movements, researchers can identify stable binding poses and understand the key interactions that stabilize the ligand-protein complex. nih.gov These simulations can also help in predicting the binding affinity of a ligand for its target. nih.gov For example, steered molecular dynamics (SMD) simulations have been used to investigate the unbinding mechanism of inhibitors from their target enzymes, providing insights into transient interactions that are not apparent from static crystal structures. nih.gov

Molecular Docking Studies for Predicting Binding Affinities and Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is widely used to predict the binding affinity and interaction mode of small molecules like this compound with a protein target of known three-dimensional structure.

In a typical docking study, the this compound molecule is placed into the binding site of a target protein, and various possible binding poses are evaluated using a scoring function. mdpi.com The scoring function estimates the binding affinity, often expressed as a docking score or binding energy, for each pose. foliamedica.bg Lower docking scores generally indicate a more favorable binding interaction. acs.org

These studies can identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. acs.org This information is invaluable for understanding the molecular basis of the compound's biological activity and for designing more potent derivatives. For instance, docking studies on similar indolin-2-one derivatives have been used to predict their binding to various protein kinases, which are important targets in cancer therapy.

Table 2: Example of Molecular Docking Results for an Indolin-2-one Derivative with a Target Protein

| Parameter | Value | Interpretation |

| Docking Score | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Interacting Residues | Lys692, Glu671, Asp810 | Key amino acids involved in binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds stabilizing the complex |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmedcraveonline.com These models are used to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov QSAR models are developed by finding a statistical correlation between molecular descriptors (numerical representations of chemical structure) and the observed biological activity. mdpi.comddg-pharmfac.net

For this compound and its derivatives, a QSAR study would involve synthesizing a series of related compounds and measuring their biological activity against a specific target. Then, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the activity. mdpi.com

3D-QSAR is an extension of QSAR that considers the three-dimensional properties of the molecules. nih.gov In 3D-QSAR, the molecules are aligned, and the steric and electrostatic fields around them are calculated. These fields are then used as descriptors to build the QSAR model. 3D-QSAR models can provide a more detailed understanding of the structure-activity relationship and can be visualized as contour maps that show which regions around the molecule are favorable or unfavorable for activity. mdpi.com

Pharmacophore Modeling for Identifying Essential Structural Features for Activity

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. numberanalytics.com A pharmacophore model represents the key features of a ligand that are necessary for binding to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. numberanalytics.comopenmedicinalchemistryjournal.com

For a series of active indolin-2-one derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common structural features that are responsible for their activity. mdpi.com This model can then be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. numberanalytics.com Pharmacophore models can also be used to guide the design of new derivatives with improved activity by ensuring that they retain the essential pharmacophoric features. acs.org For example, a pharmacophore model for a set of kinase inhibitors might include a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrophobic group occupying a specific pocket, and an aromatic ring involved in pi-stacking interactions. acs.org

In Silico Prediction of Physicochemical Interactions Relevant to Biological Systems

In silico methods can be used to predict a wide range of physicochemical properties of this compound that are relevant to its behavior in biological systems. These predictions can help to assess the "drug-likeness" of the compound and to identify potential liabilities early in the drug discovery process.

These predictions are often based on the compound's chemical structure and can be calculated using various computational models and software. For instance, Lipinski's Rule of Five is a set of guidelines used to evaluate whether a chemical compound is likely to be an orally active drug in humans. These rules are based on simple physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico tools can quickly calculate these properties for this compound and predict its compliance with these rules. ucj.org.ua

Preclinical Biological Activity and Mechanistic Studies of 7 Bromo 1 Methylindolin 2 One Derivatives

In Vitro Evaluation of Antiproliferative and Cytotoxic Activities

Assessment across Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, A-549, HT-29, PC-3, TC32, TC71)

Derivatives of the 7-Bromo-1-methylindolin-2-one scaffold have been investigated for their antiproliferative and cytotoxic effects against a variety of human cancer cell lines. Research has particularly focused on their efficacy in Ewing's Sarcoma, a rare and aggressive cancer affecting adolescents and young adults. acs.org

In studies involving Ewing's Sarcoma cell lines TC32 and TC71, derivatives of a related indolinone scaffold demonstrated significant growth inhibition. acs.orgacs.org For instance, a dimethylamino substituted derivative, compound 9u , emerged as a highly active inhibitor with a 50% growth inhibition (GI50) value of 0.26 µM in TC32 cells. acs.orgacs.org This level of activity was comparable to the S-(−) enantiomer of the lead compound YK-4-279 (GI50 = 0.28 µM). acs.orgacs.org Further structure-activity relationship (SAR) studies revealed that substitutions at the para-position of the phenyl ring with electron-donating groups were most favorable for inhibitory activity. acs.org A methylamine (B109427) derivative (9t ) also showed potent activity with a GI50 of 0.34 µM. acs.orgacs.org The antiproliferative effects observed in TC32 cells were found to be comparable to those in TC71 cells. acs.orgacs.org

While specific data for this compound derivatives against MCF-7 (breast), HepG2 (liver), A-549 (lung), HT-29 (colon), and PC-3 (prostate) cancer cell lines are not extensively detailed in the provided search results, the broader class of isatin (B1672199) and indolin-2-one derivatives has shown activity against several of these lines. For example, various isatin-quinazoline hybrids have demonstrated antiproliferative activity against HepG2, MCF-7, and HT-29 cell lines. researchgate.net Similarly, other isatin derivatives have been tested against HepG2, A549, and MCF-7 cells, showing the general potential of this chemical class as anticancer agents. frontiersin.orgrsc.orgacs.org

Antiproliferative Activity of Indolin-2-one Derivatives in Ewing's Sarcoma Cells

| Compound | Modification | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|---|

| YK-4-279 (2) | Lead Compound | TC32 | 0.92 | acs.org |

| S-(−) enantiomer of 2 | Enantiomer of Lead Compound | TC32 | 0.28 | acs.org |

| 9t | Methylamine derivative | TC32 | 0.34 | acs.orgacs.org |

| 9u | Dimethylamine derivative | TC32 | 0.26 | acs.orgacs.org |

| 9r | Thiomethyl derivative | TC32 | 0.98 | acs.orgacs.org |

Cell-Based Assays for Specific Biological Endpoints (e.g., Reporter Gene Assays)

Cell-based reporter gene assays have been instrumental in elucidating the mechanism of action for indolin-2-one derivatives. These assays are designed to measure the activity of a specific transcription factor or signaling pathway. acs.org

In the context of Ewing's Sarcoma, which is driven by the oncogenic fusion protein EWS-FLI1, a luciferase reporter gene assay was developed to measure the transcriptional inhibition of an EWS-FLI1 target gene, NR0B1. acs.org This assay was used to assess the functional inhibition of EWS-FLI1 by a library of indolin-2-one analogues. acs.org A strong correlation (R² = 0.84) was established between the growth inhibition observed in EWS-FLI1-expressing TC32 cells and the inhibition of luciferase reporter activity, confirming that the antiproliferative effects of these compounds are mediated through the disruption of EWS-FLI1 function. acs.org

Similarly, N-arylsulfonyl indoline (B122111) derivatives have been studied using a GAL4 luciferase reporter gene assay to identify modulators of the nuclear receptor RORγ. nih.gov This work demonstrated that N-methylation of an indoline sulfonamide lead compound switched its activity from an inverse agonist to an agonist of RORγ. nih.gov These findings highlight the utility of reporter assays in defining the specific molecular pharmacology of indolin-2-one derivatives and guiding further drug development. nih.govacs.org

Target-Specific Enzyme and Protein Inhibition Studies

Kinase Inhibition Profiles (e.g., VEGFR-2, CDK2, FLT3, MAPK1, c-KIT)

The indolin-2-one core is a well-established scaffold for the development of kinase inhibitors, with many derivatives targeting receptor tyrosine kinases (RTKs) involved in cancer angiogenesis and proliferation. acs.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a primary target for many indolin-2-one-based anticancer agents. mdpi.comselleckchem.com While specific inhibition data for this compound was not found, related compounds show potent activity. For example, Cediranib is a potent inhibitor of VEGFR-2, VEGFR-1, and VEGFR-3. nih.gov Other derivatives have shown VEGFR-2 inhibition with IC50 values in the nanomolar to low micromolar range. acs.orgmdpi.com For instance, SU1498 is a selective inhibitor of Flk-1 (VEGFR-2) with an IC50 of 700 nM. sigmaaldrich.com

c-KIT and FLT3: The stem cell factor receptor (c-KIT) and FMS-like tyrosine kinase 3 (FLT3) are other important targets for this class of compounds. selleckchem.comnih.gov Sunitinib, a multi-targeted RTK inhibitor based on the indolin-2-one scaffold, effectively inhibits VEGFR2, PDGFRβ, and c-KIT. selleckchem.com Cediranib also demonstrates potent activity against c-Kit, comparable to its effects on VEGFRs. nih.gov Certain compounds like SU5614 inhibit VEGFR-2, c-kit, and both wild-type and mutant FLT3. selleckchem.com

Data for direct inhibition of CDK2 and MAPK1 by this compound derivatives were not prominent in the search results. However, the broad applicability of the indolin-2-one scaffold suggests potential for activity against these and other kinases. acs.org

Kinase Inhibition Profile of Selected Indolin-2-one and Related Compounds

| Compound | Target Kinase | IC50 / Ki | Reference |

|---|---|---|---|

| Sunitinib | VEGFR2 | 80 nM (IC50) | selleckchem.com |

| Sunitinib | c-Kit | Not specified | selleckchem.com |

| Cediranib | VEGFR-1 | 1.2 nmol/L (IC50) | nih.gov |

| Cediranib | c-Kit | Potent activity | nih.gov |

| SU1498 | VEGFR2 (Flk-1) | 700 nM (IC50) | sigmaaldrich.com |

| SU5614 | VEGFR-2, c-kit, FLT3 | Not specified | selleckchem.com |

Enzyme Inhibition in Metabolic Pathways

The indolin-2-one structure is versatile and has been explored for its ability to inhibit various enzymes, including those involved in metabolic pathways. Indole (B1671886) derivatives are known to modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase and lipoxygenase. While specific studies focusing on the metabolic enzyme inhibition by this compound were not identified in the provided search results, the broader family of indole-containing compounds has been investigated for such properties. For example, some derivatives have shown the ability to disrupt essential metabolic pathways in bacteria, suggesting potential for broader enzyme-inhibitory applications.

Inhibition of Tumor-Associated Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and are implicated in various pathologies, including cancer. rjptonline.orgscienceopen.com Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in many tumors and are considered important anticancer targets. rjptonline.orgscienceopen.com

While primary sulfonamides are the classic CA inhibitors, non-sulfonamide compounds, including isatin derivatives, have also been shown to inhibit these enzymes. rjptonline.orgresearchgate.net One study synthesized a series of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives and screened them for activity against human (h) CA isoforms I, II, IX, and XII. researchgate.net These non-sulfonamide compounds were found to selectively inhibit the widespread cytosolic isoform hCA II in the micromolar range. researchgate.net Another report on isatin-based sulphonamide derivatives showed potent, nanomolar inhibition against the tumor-associated isoforms hCA IX and hCA XII. rjptonline.org For example, one compound in that study emerged as a single-digit nanomolar inhibitor of both hCA IX (Ki = 8.9 nM) and hCA XII (Ki = 9.2 nM). rjptonline.org

These findings suggest that the this compound scaffold could be a promising starting point for developing potent and selective inhibitors of tumor-associated carbonic anhydrases.

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Isatin-Sulfonamide Derivatives

| Compound | hCA Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| 10b | hCA IX | 8.9 nM | rjptonline.org |

| 10b | hCA XII | 9.2 nM | rjptonline.org |

| General Range | hCA I | 671.8 - 3549.5 nM | rjptonline.org |

| General Range | hCA II | 36.8 - 892.4 nM | rjptonline.org |

Inhibition of Beta Amyloid and Tau Aggregation

Derivatives of this compound have been investigated for their potential to inhibit the aggregation of beta-amyloid (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease. nih.govfrontiersin.org Research has shown that certain N-methylated isatin hydrazone derivatives, which are structurally related to this compound, exhibit potent inhibition of Aβ40 aggregation with IC50 values in the low to submicromolar range. nih.gov Specifically, the N-methylation of the isatin nitrogen was found to be a key factor in enhancing the inhibitory potency against Aβ40 aggregation. nih.gov

In addition to targeting beta-amyloid, some isatin hydrazone derivatives have also demonstrated the ability to inhibit tau aggregation. nih.gov For instance, isatin hydrazone 5 was identified as a potent inhibitor of tau aggregation with an IC50 of 4.6 μM. nih.gov The ability of these compounds to dually inhibit both beta-amyloid and tau aggregation is a significant area of interest in the development of multi-target-directed ligands for Alzheimer's disease. nih.govub.edumdpi.com The azaindolin-2-one scaffold, present in some derivatives, has been noted as being important for the anti-tau aggregation effect. mdpi.com

Interactive Table: Inhibition of Beta Amyloid and Tau Aggregation by Isatin Derivatives

| Compound | Modification | Target | Activity |

|---|---|---|---|

| Isatin Hydrazone 5 | - | Tau Aggregation | IC50 = 4.6 μM |

| N-methyl derivative 7 | N-methylation | Aβ40 Aggregation | Low to submicromolar IC50 |

| N-methyl derivative 9 | N-methylation | Aβ40 Aggregation | Low to submicromolar IC50 |

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression. nih.govuevora.pt Studies have revealed that some isatin and indole derivatives possess the ability to inhibit both MAO-A and MAO-B. nih.gov This multitarget activity, combining the inhibition of amyloid aggregation with MAO inhibition, is a promising approach for the development of treatments for Alzheimer's disease. nih.govnih.gov For example, novel thiosemicarbazone derivatives have been synthesized and evaluated as potential MAO-B inhibitors, with some compounds showing remarkable inhibitory activity. mdpi.com

Disruption of Protein-Protein Interactions (e.g., EWS-FLI1)

The fusion protein EWS-FLI1 is a key driver in Ewing's sarcoma, a type of cancer that primarily affects children and young adults. nih.gove-century.us This oncogenic protein functions as an aberrant transcription factor by interacting with other cellular proteins. nih.gov Disrupting these protein-protein interactions presents a targeted therapeutic strategy. nih.govnih.gov

A derivative of a lead compound, named YK-4-279, has been shown to block the binding of EWS-FLI1 to RNA helicase A (RHA). nih.gov This disruption of the EWS-FLI1/RHA interaction induces apoptosis in Ewing's sarcoma cells and reduces tumor growth in preclinical models. nih.gov Structure-activity relationship (SAR) studies on analogues of YK-4-279 have been conducted to optimize their inhibitory activity. acs.orgacs.org These studies revealed that substitutions on the phenyl ring of the analogue structure significantly influenced the inhibition of EWS-FLI1. acs.org For instance, compound 9u, which has a dimethylamino substitution, was found to be a highly potent inhibitor. acs.org

Investigation of Antimicrobial and Antifungal Properties of Derivatives

Derivatives of this compound have been explored for their potential as antimicrobial and antifungal agents. Isatin and its derivatives have a known history of exhibiting a range of biological activities, including moderate antimicrobial and antifungal effects in various preclinical models. mdpi.comiucr.org

Research into 3-alkylidene-2-indolone derivatives has demonstrated that some of these compounds possess significant antibacterial and antifungal activities. mdpi.com In one study, several synthesized compounds showed moderate to high activity, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against certain Gram-positive bacterial strains. mdpi.com Additionally, other related brominated compounds, such as those derived from benzofuranone, have also been investigated for their antimicrobial properties, suggesting the potential of this chemical class in developing new antibiotics. Furthermore, bisindole alkaloids, which can be conceptually related to derivatives of indolinone, have shown a wide array of biological activities, including antibacterial and antifungal properties. mdpi.com

Mechanisms of Cellular Action and Phenotypic Effects

Induction of Apoptosis and Modulation of Apoptotic Marker Expression (e.g., Caspase-3, Caspase-9, BAX, Bcl-2)

A significant mechanism of action for the anticancer effects of this compound derivatives is the induction of apoptosis, or programmed cell death. tandfonline.comresearchgate.net This process is often mediated by the modulation of key apoptotic regulatory proteins.

Studies on various indole and indolinone derivatives have shown their ability to induce apoptosis in cancer cells by altering the expression of proteins in the Bcl-2 family and caspases. tandfonline.comresearchgate.netmdpi.com For example, certain [(3-indolylmethylene)hydrazono]indolin-2-one hybrids have been shown to increase the expression of pro-apoptotic proteins like Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. tandfonline.comresearchgate.net The binding of Bcl-2 can inhibit the translocation of Bax from the cytosol to the mitochondria, a critical step in the initiation of apoptosis. nih.gov

The activation of caspases, which are the executioners of apoptosis, is another crucial aspect. mdpi.com These derivatives have been observed to increase the expression and activity of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. tandfonline.comresearchgate.netnih.gov The activation of caspase-9 is often linked to the mitochondrial pathway of apoptosis, which is initiated by the release of cytochrome c. mdpi.com This release is, in turn, regulated by the Bcl-2 family of proteins. mdpi.com For instance, one study demonstrated that a particular derivative led to a significant increase in the activity of caspases 3 and 7 in a human lung cancer cell line. dovepress.com

Interactive Table: Modulation of Apoptotic Markers by Indolinone Derivatives

| Derivative Class | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Effect on Caspase-9 |

|---|---|---|---|---|

| [(3-indolylmethylene)hydrazono]indolin-2-one hybrids | Increased expression | Decreased expression | Increased expression | Increased expression |

Cell Cycle Arrest Analysis and Specific Phase Effects (e.g., S phase, G2/M arrest)

In addition to inducing apoptosis, derivatives of this compound can exert their anticancer effects by causing cell cycle arrest, thereby preventing cancer cells from proliferating. researchgate.net

Several studies have demonstrated that these compounds can interfere with the normal progression of the cell cycle, often leading to an accumulation of cells in specific phases. researchgate.netcardiff.ac.uk For example, some substituted E-3-(3-indolylmethylene)-1,3-dihydroindol-2-ones have been shown to cause cell accumulation in the G2/M phase of the cell cycle in breast cancer cells. researchgate.net This G2/M arrest is a common mechanism for many anticancer agents and prevents the cell from entering mitosis. mdpi.comjcancer.org Other studies have reported cell cycle arrest in the G1 phase, which prevents the cell from entering the DNA synthesis (S) phase, or arrest in the S and G2/M phases. dovepress.com The specific phase of cell cycle arrest can depend on the particular derivative and the type of cancer cell being studied.

Molecular Level Interactions with Specific Biological Targets and Associated Pathways

Derivatives of the this compound scaffold have been the subject of various preclinical investigations to elucidate their mechanisms of action at the molecular level. These studies have revealed interactions with several key biological targets, implicating their potential roles in modulating pathways associated with neurodegenerative diseases, cancer, and microbial infections. The core structure of indolin-2-one, modified with bromine and other substituents, appears crucial for these interactions.

Interactions with Amyloid-Beta and Pathways in Neurodegeneration

A significant area of research has focused on indolin-2-one derivatives as inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.com Studies on 3-(2-arylhydrazono)indolin-2-one derivatives have shown that these molecules can interfere with the formation of Aβ fibrils. The mechanism is thought to involve direct interaction with the Aβ peptide. mdpi.com These small molecules may act as intercalators in the hydrophobic interactions between Aβ side chains, which includes aromatic π-stacking interactions. mdpi.com The potency of these derivatives is influenced by substitutions on both the indole core and the arylhydrazone moiety, which can enhance binding through polar interactions and the formation of hydrogen bonds. mdpi.com For instance, the replacement of a phenyl group with a 1-naphthyl group was found to recover fair potency, suggesting that additional aromatic interactions can improve the anti-aggregating activity. mdpi.com

Further investigations into indolin-2-one derivatives revealed that N1-alkylation on the indole core is generally well-tolerated and can lead to compounds with potent anti-aggregating effects. mdpi.com Specifically, the N1-cyclopropyl derivative of 5-methoxyisatin (B1196686) 3-(4-isopropylphenyl)hydrazone demonstrated significant cytoprotective effects in cell-based assays against Aβ42 oligomer toxicity and oxidative stress, highlighting the multitarget nature of these compounds. mdpi.com

Table 1: Interaction of Indolin-2-one Derivatives with Amyloid-Beta This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Biological Target | Proposed Interaction Mechanism | Associated Pathway |

|---|---|---|---|---|

| 3-Arylhydrazonoindolin-2-one | 5-Methoxyisatin 3-(4-isopropylphenyl)hydrazone (1) | β-Amyloid (Aβ) | Intercalation in hydrophobic side chains, π-stacking, hydrogen bonding. mdpi.com | Aβ Aggregation Cascade |

| 3-Arylhydrazonoindolin-2-one | (Z)-5-Methoxy-3-(2-(naphthalen-1-yl)hydrazono)indolin-2-one (8) | β-Amyloid (Aβ) | Enhanced aromatic interactions improving anti-aggregating potency. mdpi.com | Aβ Aggregation Cascade |

| 3-Arylhydrazonoindolin-2-one | N1-cyclopropyl derivative (28) | Aβ42 oligomers | Cytoprotection against Aβ-induced toxicity and oxidative stress. mdpi.com | Aβ-induced Neurotoxicity, Oxidative Stress |

Modulation of Apoptotic Pathways in Cancer

Certain bromo-indolin-2-one derivatives have been identified as potent inducers of apoptosis in cancer cells, interacting with key proteins in the programmed cell death pathway. tandfonline.com A study on novel [(3-indolylmethylene)hydrazono]indolin-2-one hybrids revealed significant cytotoxic activity against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cell lines. tandfonline.com

The mechanism for these compounds involves the modulation of the intrinsic apoptotic pathway. For example, the N-propylindole derivative 6n was found to significantly increase the population of cells in early and late apoptosis. tandfonline.com This was accompanied by a marked increase in the expression levels of pro-apoptotic proteins including caspase-3, caspase-9, cytochrome C, and Bax. tandfonline.com Conversely, the expression of the anti-apoptotic protein Bcl-2 was decreased. tandfonline.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome C release, and subsequent activation of the caspase cascade, culminating in apoptosis. tandfonline.com

Furthermore, these derivatives were shown to induce oxidative stress in cancer cells. Compounds 6i, 6j, 6n, and 6q generated reactive oxygen species (ROS) by significantly increasing the level of superoxide (B77818) dismutase (SOD) while depleting the levels of catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px) in MCF-7 cells. tandfonline.com This disruption of the cellular redox balance can further contribute to the induction of apoptosis.

Table 2: Interaction of Bromo-indolin-2-one Derivatives with Apoptotic Pathway Targets This table is interactive. You can sort and filter the data.

| Derivative | Target Protein/Molecule | Effect on Target | Associated Pathway |

|---|---|---|---|

| 6n | Caspase-3 | Increased expression tandfonline.com | Intrinsic Apoptosis |

| 6n | Caspase-9 | Increased expression tandfonline.com | Intrinsic Apoptosis |

| 6n | Cytochrome C | Increased expression tandfonline.com | Intrinsic Apoptosis |

| 6n | Bax | Increased expression tandfonline.com | Intrinsic Apoptosis |

| 6n | Bcl-2 | Decreased expression tandfonline.com | Intrinsic Apoptosis |

| 6i, 6j, 6n, 6q | ROS | Increased generation tandfonline.com | Oxidative Stress |

Interactions with Microbial Targets

The indolin-2-one scaffold is also recognized for its antimicrobial potential. mdpi.comnih.gov Derivatives such as (Z)-7-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov While the precise molecular targets are still under investigation for many derivatives, some evidence points towards the inhibition of essential bacterial enzymes.

One such potential target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. nih.gov An indolin-2-one derivative, referred to as compound XII , was found to exhibit promising antibacterial activity and displayed selective inhibitory activity against DHFR, with binding effectiveness comparable to the known inhibitor methotrexate. nih.gov This suggests that bromo-indolinone derivatives may exert their antimicrobial effects by interfering with the folate biosynthesis pathway in bacteria, leading to the inhibition of growth.

Table 3: Potential Interaction of Indolin-2-one Derivatives with Microbial Targets This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Potential Biological Target | Proposed Interaction Mechanism | Associated Pathway |

|---|---|---|---|---|

| 3-Alkylidene-2-indolone | Compound XII (An indolin-2-one derivative) | Dihydrofolate Reductase (DHFR) | Competitive inhibition, binding to the active site. nih.gov | Folate Biosynthesis |

| 3-Alkylidene-2-indolone | (Z)-7-bromo-3-(1-hydroxyethylidene)-1-methylindolin-2-one | Not specified | Antimicrobial activity observed. mdpi.comnih.gov | Bacterial Growth Inhibition |

Advanced Applications and Future Research Directions in Indolin 2 One Chemistry

The Indolin-2-one Scaffold as a Privileged Structure in Contemporary Drug Discovery

The indolin-2-one core is widely regarded as a "privileged scaffold" in drug discovery. researchgate.net This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the indolin-2-one skeleton allows it to be decorated with various functional groups, leading to compounds with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.net

A significant breakthrough highlighting the importance of this scaffold was the development of kinase inhibitors. researchgate.netscirp.org Many 3-substituted indolin-2-ones have been identified as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes. scirp.orgekb.eg The success of drugs like Sunitinib, a multi-kinase inhibitor used in cancer therapy, has cemented the status of the indolin-2-one framework as a key building block for targeted therapeutics. researchgate.netscirp.orgekb.eg The ability of the indolin-2-one core to interact with the ATP-binding pocket of kinases through hydrogen bonding is a key feature of its inhibitory action. ekb.eg The development history of compounds based on scaffolds like 3-(4-hydroxyphenyl)indoline-2-one further illustrates the journey from initial discovery to potent anticancer agents, underscoring the scaffold's value. rsc.orgrsc.org As a member of this class, 7-Bromo-1-methylindolin-2-one represents a valuable starting point for the synthesis of novel therapeutic candidates.

Strategies for Circumventing Drug Resistance Mechanisms in Therapeutic Development

Drug resistance is a major obstacle in the long-term efficacy of many therapies, particularly in oncology. The development of indolin-2-one derivatives is increasingly focused on overcoming these resistance mechanisms. One common mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes therapeutic agents from cancer cells. nih.gov Studies on 4-thiazolidinone (B1220212) derivatives containing an indolin-2-one moiety have explored their interaction with P-gp, identifying compounds that are not substrates for this pump and can thus evade this form of resistance. nih.gov

Another significant challenge is the emergence of secondary mutations in drug targets, which reduces the binding affinity of inhibitors. This is a known issue for first-generation Tropomyosin receptor kinase (TRK) inhibitors. nih.gov In response, researchers are designing second-generation indolin-2-one derivatives that show potent activity against these resistant mutants. nih.gov By employing strategies like molecular hybridization, novel compounds have been developed that exhibit significant inhibitory potency against multiple TRK mutants, demonstrating the adaptability of the indolin-2-one scaffold in addressing acquired resistance. nih.gov The synthesis of indole-chalcone and camptothecin (B557342) hybrids has also been explored as a strategy to overcome multidrug resistance (MDR) in cancer therapy. mdpi.com

Design and Development of Multi-Targeting Agents Based on the Indolin-2-one Core

The complexity of diseases like cancer, which involve multiple signaling pathways, has driven a shift from a "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs). researchgate.net The indolin-2-one scaffold is exceptionally well-suited for this strategy. ekb.egekb.eg Sunitinib, an oxindole (B195798) derivative, is a prime example of a successful multi-target kinase inhibitor, acting on VEGFR, PDGFR, c-kit, and other tyrosine kinases involved in tumor angiogenesis and proliferation. scirp.orgekb.eg

The rational design of MTDLs often involves molecular hybridization, where pharmacophores from different active compounds are combined into a single molecule. researchgate.net This approach has been used to create novel indolin-2-one derivatives with dual or multiple functionalities. For instance, new classes of pyrazolylindolin-2-one based coumarin (B35378) derivatives have been designed as dual inhibitors of BRAFV600E and VEGFR-2 for melanoma treatment. rsc.org Similarly, indirubin, a natural bis-indole compound, is known to inhibit multiple kinases and has inspired the design of new multi-target inhibitors for hepatocellular carcinoma. mdpi.com The development of such agents from scaffolds including this compound could lead to more effective therapies with a reduced likelihood of resistance. researchgate.net

| Drug/Compound Class | Primary Targets | Therapeutic Area |

| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, CSF-1R | Cancer (Renal Cell Carcinoma) scirp.orgekb.eg |

| Pyrazolylindolin-2-one coumarins | BRAFV600E, VEGFR-2 | Cancer (Melanoma) rsc.org |

| Indirubin Derivatives | CDKs, VEGFR, EGFR | Cancer (Hepatocellular Carcinoma) mdpi.com |

| N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide | Acetylcholinesterase (AChE) | Alzheimer's Disease researchgate.net |

Exploration of Novel Biological Targets and Undiscovered Pathways for Indolin-2-one Derivatives

While kinase inhibition is a well-established application, research continues to uncover novel biological targets and pathways for indolin-2-one derivatives, expanding their therapeutic potential beyond oncology.

Anti-inflammatory Activity : Certain 3-substituted-indolin-2-one derivatives have demonstrated potent anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced signaling pathways, including Akt, MAPK, and NF-κB. mdpi.com

Antiviral Activity : Targeting the ribonuclease H (RNase H) enzyme of HIV-1 has emerged as a promising antiviral strategy. mdpi.com Novel 3-hydrazonoindolin-2-one derivatives have been designed and synthesized, showing potent inhibitory activity against HIV-1 RNase H. mdpi.com

Targeting Other Kinases : Beyond the well-known receptor tyrosine kinases, indolin-2-one derivatives are being evaluated against other kinase families. For example, novel derivatives have been developed as inhibitors of Src Tyrosine Kinase, which is implicated in cancer progression. researchgate.net

Modulating Apoptotic Pathways : Newly synthesized indolin-2-one derivatives have been shown to delay cell proliferation by inhibiting ERK1/2, AKT, and STAT3 signaling pathways and to initiate mitochondrial apoptosis by modulating Bax and Bcl-2 protein levels. researcher.life

This continuous exploration reveals the vast therapeutic landscape that can be addressed by compounds derived from the indolin-2-one scaffold.

Emerging Synthetic Methodologies for Enhanced Chemical Space Exploration and Diversity-Oriented Synthesis

To fully exploit the potential of the indolin-2-one scaffold, chemists are developing novel and efficient synthetic methods that allow for greater structural diversity and exploration of chemical space.

Diversity-Oriented Synthesis (DOS) : DOS strategies are used to create libraries of structurally complex and diverse molecules from a common starting material. mdpi.com This approach has been applied to indole (B1671886) alkaloids to generate skeletally diverse libraries for screening against biological targets. mdpi.com Indole-based peri-annulated compounds have also been synthesized using transition-metal-catalyzed allylic alkylation reactions, yielding different structural scaffolds by simply changing the catalyst. rsc.orgrsc.org

Novel Annulation and Cyclization Reactions : New methods are continually being developed to construct the core oxindole framework. These include phosphoric acid-mediated annulation of β-nitrostyrenes with 1,3-cyclohexanediones and visible-light-induced radical cyclization of o-iodophenylacrylamides. researchgate.netacs.org

Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthesis. An improved synthesis of indolin-2-one derivatives has been developed using a combination of ultrasound and deep eutectic solvents (DES), which are biodegradable and low-cost. mdpi.com Similarly, catalysts like Theophylline Hydrogen Sulfate have been used for the green synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives in aqueous ethanol (B145695). bohrium.com

Direct Functionalization : Methods for direct C-H functionalization are being explored to streamline the synthesis of complex derivatives, avoiding the need for pre-functionalized starting materials. researchgate.netfigshare.com

These advanced synthetic methodologies pave the way for the rapid generation of novel indolin-2-one libraries, including derivatives of this compound, for biological screening and drug discovery. figshare.comfigshare.com

Integrated Computational and Experimental Approaches in the Rational Design of Novel Indolin-2-one Derivatives

The integration of computational and experimental techniques has become indispensable for the rational design of new therapeutic agents. This synergistic approach accelerates the drug discovery process, reduces costs, and improves the success rate of identifying promising lead compounds.

Molecular Docking : This technique is widely used to predict the binding mode and affinity of a ligand within the active site of a biological target. It has been instrumental in understanding how indolin-2-one derivatives interact with kinases like Src, P-glycoprotein, and VEGFR-2, guiding the design of more potent inhibitors. nih.govresearchgate.netnih.gov For example, docking studies revealed that the indole NH group of a novel Src inhibitor forms a crucial hydrogen bond with a methionine residue in the active site. researchgate.net

Pharmacophore Modeling : By identifying the key structural features required for biological activity, pharmacophore models serve as templates for designing new molecules. This approach was used to design novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives inspired by the pharmacophoric features of sunitinib. nih.gov

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, helping to understand their stability and reactivity. mdpi.com DFT was used to confirm the stability of reagents in deep eutectic solvents during the synthesis of indolin-2-one derivatives and to validate the mechanism of lipid peroxidation for active anti-inflammatory compounds. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the molecular interactions than static docking. researchgate.net

| Computational Method | Application in Indolin-2-one Research |

| Molecular Docking | Predicting binding modes and affinities with targets like P-gp, Src, VEGFR-2, and AChE. nih.govresearchgate.netresearchgate.netnih.gov |

| Pharmacophore Modeling | Designing new inhibitors based on the key features of known drugs like Sunitinib. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic energies to confirm reagent stability and validate reaction mechanisms. mdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic interactions between indolin-2-one ligands and enzyme targets. researchgate.net |

Potential Non-Medicinal Applications of Planar Indolin-2-one Structures (e.g., Organic Lighting Compounds)

Beyond medicinal chemistry, the unique electronic and photophysical properties of planar indolin-2-one structures make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

The extended π-conjugated system of the indolin-2-one core and its derivatives can facilitate charge transport and light emission, which are essential properties for various electronic devices. acs.org

Organic Thin-Film Transistors (OTFTs) : Polymers based on 3,3′-(Ethane-1,2-diylidene)bis(indolin-2-one) (EBI), a dimeric indolin-2-one structure, have been synthesized and used as the electron-acceptor building block in conjugated polymers. rsc.org These materials have exhibited p-type semiconductor performance with good hole mobility in OTFTs. rsc.org Copolymers of (3Z,3′Z)-3,3′-(Hydrazine-1,2-diylidene)bis(indolin-2-one) (HBI) have shown high ambipolar charge transport performance. researchgate.net

Organic Solar Cells (OSCs) : The ability of indolin-2-one derivatives to act as electron acceptors makes them suitable for use in bulk-heterojunction solar cells. beilstein-journals.org Novel indolin-2-one-substituted methanofullerenes have been synthesized and applied in polymer solar cells, demonstrating their potential as an alternative to commonly used fullerene derivatives. beilstein-journals.org

Organic Dyes and Pigments : The inherent color of many indolin-2-one compounds suggests their potential use as dyes or pigments. cymitquimica.com The synthesis of new dyes with intense absorption in the visible spectrum is a key area of research for developing high-performance organic electronic materials. mdpi.com

The planar structure and tunable electronic properties of compounds like this compound suggest they could serve as valuable building blocks for creating novel functional materials for these emerging technological applications.

Q & A

Q. What criteria should guide the selection of analytical methods for degradation product identification?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to detect low-abundance degradants. Compare fragmentation patterns with reference standards. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify major degradation pathways (hydrolysis, oxidation). Pair with NMR to confirm structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.